molecular formula C35H46N6O7 B11930153 Anamorelin Fumarate

Anamorelin Fumarate

Cat. No.: B11930153
M. Wt: 662.8 g/mol
InChI Key: RJIOUAKEXOTTOG-UHFFFAOYSA-N
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Description

Anamorelin Fumarate is a synthetic, orally active ghrelin receptor agonist (GHS-R1a) developed for treating cancer cachexia, a debilitating syndrome characterized by muscle wasting, anorexia, and functional decline in patients with advanced malignancies. It mimics the N-terminal active core of ghrelin, a hormone that stimulates appetite and growth hormone (GH) secretion. Anamorelin binds to GHS-R1a with a high affinity (Ki = 0.70 nM) and exhibits potent agonist activity (EC50 = 0.74 nM in vitro) . Clinical trials demonstrate its ability to increase lean body mass (LBM), appetite, and body weight in patients with non-small cell lung cancer (NSCLC), gastric cancer (GC), and pancreatic cancer (PC) . However, real-world studies report mixed efficacy, with 22.1% of patients discontinuing treatment due to poor response and 15.9% due to adverse events (AEs) such as elevated γ-glutamyl transferase (γ-GTP) and hyperglycemia .

Properties

IUPAC Name

2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N6O3.C4H4O4/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;5-3(6)1-2-4(7)8/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIOUAKEXOTTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Free Base

The anamorelin free base is synthesized via peptide coupling reactions, as detailed in multiple patents. Critical intermediates such as D-tryptophan and 2-methylalanyl derivatives are condensed using activating agents, followed by purification through recrystallization or chromatography.

Salt Formation with Fumaric Acid

Fumaric acid is introduced to the free base dissolved in a biphasic solvent system. For instance, 2.0 g of fumaric acid is suspended in 50 mL of ethyl acetate and gradually added to the free base solution under stirring. The reaction mixture is maintained at 30–90°C , with optimal temperatures between 50–70°C , to facilitate proton transfer and salt precipitation. The weight ratio of free base to solvent ranges from 1:1 to 1:20 , ensuring complete dissolution before acid addition.

Solvent Systems and Phase Separation

The choice of solvent critically influences yield and purity. A water-organic solvent mixture is employed, with volumetric ratios ranging from 5% to 95% water-to-organic solvent , though 40–60% is preferred for balanced solubility and phase separation. Ethyl acetate is frequently selected due to its moderate polarity and compatibility with fumaric acid. After acid addition, the mixture is cooled to ≤10°C to precipitate the fumarate salt, which is then isolated via filtration or centrifugation.

Crystallization and Polymorphic Control

This compound exhibits polymorphism, necessitating precise crystallization conditions. Patent WO2017067438A1 describes a novel crystal form obtained by:

  • Dissolving the free base in a 1:1 v/v ethyl acetate-water mixture at 60°C .

  • Dropwise addition of fumaric acid to induce turbidity.

  • Stirring for 2 hours to promote crystal growth.

This method yields a white crystalline solid with enhanced thermodynamic stability compared to amorphous forms. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) confirm the unique crystal lattice, characterized by distinct endothermic peaks at 215–220°C .

Purification and Residual Solvent Management

Post-crystallization, the crude product is purified through aqueous-organic phase separation . For example, 1.5 L of water is added to dissolve impurities, followed by pH adjustment to ~8 using 20% sodium hydroxide . The aqueous phase is extracted with dichloromethane , and combined organic phases are concentrated under reduced pressure. Residual solvents are reduced to <5000 ppm via spray drying or azeotropic distillation, complying with ICH guidelines.

Comparative Analysis with Hydrochloride Salt Methods

While anamorelin hydrochloride dominates recent patents, fumarate synthesis offers distinct advantages:

ParameterFumarate SaltHydrochloride Salt
Acid UsedFumaric acidHydrochloric acid
SolubilityModerate in polar aprotic solventsHigh aqueous solubility
Residual Solvents<5000 ppm after spray drying<1000 ppm via azeotropic distillation
StabilityStable crystalline formProne to dihydrochloride contamination

The fumarate’s lower hygroscopicity and reduced chloride-related instability make it preferable for long-term storage.

Analytical Characterization

Quality control protocols for this compound include:

  • HPLC : Purity >99.5% with retention time matching reference standards.

  • XRD : Distinct peaks at 2θ = 8.5°, 12.3°, 17.8° .

  • Thermogravimetric Analysis (TGA) : <0.5% weight loss below 150°C, confirming anhydrous form .

Chemical Reactions Analysis

Types of Reactions: Anamorelin Fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .

Scientific Research Applications

Clinical Trials and Research Findings

Several clinical trials have investigated the efficacy of anamorelin in various cancer types. Below are notable studies:

Phase II Study in Lung Cancer Patients

The LUANA trial (ACTRN12622000129785) is a double-blind, placebo-controlled study examining the effects of anamorelin on anorexia in lung cancer patients. The trial aims to assess the drug’s ability to improve appetite, weight gain, and overall quality of life over 12 weeks. Preliminary findings suggest that anamorelin may enhance tolerance to anti-cancer therapies by improving nutritional status .

Efficacy in Non-Small Cell Lung Cancer

A study involving 174 Japanese patients with unresectable stage III/IV non-small cell lung cancer demonstrated that daily administration of 100 mg of anamorelin significantly increased lean body mass and improved symptoms of anorexia compared to placebo. The treatment resulted in a mean increase in lean body mass of 1.38 kg over 12 weeks (P < .0001) and was well tolerated with manageable adverse effects .

Parameter Anamorelin Group (n=83) Placebo Group (n=90)
AEs (Adverse Events), No. (%)74 (89.2)73 (81.1)
Serious AEs, No. (%)16 (19.3)8 (8.9)
Discontinuations due to AEs, No. (%)3 (3.6)2 (2.2)
ADRs (Adverse Drug Reactions), No. (%)34 (41.0)20 (22.2)

Case Studies

  • A case report highlighted the successful use of anamorelin in an elderly patient with stage IV rectal cancer experiencing treatment-induced anorexia. Following anamorelin administration, the patient's appetite improved significantly within hours, leading to enhanced nutritional intake .
  • Another case involved a patient with squamous cell lung cancer who experienced a weight loss of 13.6% over six months due to cachexia. After initiating anamorelin as part of a multidisciplinary treatment approach, significant improvements were observed in body weight and physical function during chemotherapy .

Safety Profile

Anamorelin has been generally well tolerated across studies; however, some adverse effects have been reported:

  • Common adverse drug reactions included first-degree atrioventricular block and rash.
  • Notably, one case reported fatal arrhythmia following anamorelin administration, underscoring the need for careful monitoring during treatment .

Biological Activity

Anamorelin fumarate is a novel, orally active ghrelin receptor agonist primarily developed for treating cancer cachexia, a syndrome characterized by significant weight loss and muscle wasting in cancer patients. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Anamorelin acts as a selective agonist for the growth hormone secretagogue receptor (GHSR), mimicking the action of ghrelin, a hormone that stimulates appetite and promotes growth hormone (GH) release. The compound has an EC50 value of approximately 0.74 nM in stimulating GHSR activity, indicating potent agonistic properties . It exhibits a high binding affinity with a Ki value of 0.70 nM and demonstrates significant GH release stimulation in vitro with an EC50 of 1.5 nM in rat pituitary cells .

Pharmacokinetics

The pharmacokinetics of Anamorelin have been evaluated in various studies. Following oral administration, peak plasma concentrations are typically reached within 0.5 to 2 hours, with a half-life ranging from approximately 7 to 8.8 hours . The compound is predominantly eliminated via feces (92%) and urine (8%), with minimal systemic exposure to metabolites . This pharmacokinetic profile supports its once-daily dosing regimen.

Clinical Efficacy

Clinical Trials Overview

Anamorelin has undergone extensive clinical evaluation, particularly in patients with cancer cachexia. Notable trials include:

  • ROMANA-1 and ROMANA-2 Trials : These phase III studies assessed the efficacy of Anamorelin in non-small cell lung cancer (NSCLC) patients experiencing cachexia. Patients receiving 100 mg daily showed significant improvements in lean body mass (LBM) and overall body weight compared to placebo .
  • Open-Label Study : In a multicenter study involving 102 patients, Anamorelin demonstrated a cachexia control rate (CCR) of 25.9% at 9 weeks, indicating its effectiveness in improving weight and appetite-related symptoms over time .

Table: Summary of Clinical Findings

StudyPopulationDosePrimary OutcomeCCR Rate (%)Common Adverse Events
ROMANA-1 & 2NSCLC Patients100 mg/dayIncrease in LBMNot specifiedConstipation, peripheral edema
MulticenterCancer Cachexia100 mg/dayBody weight improvement25.9Glycosylated hemoglobin increase
Phase IIJapanese Patients100 mg/dayQuality of life improvementNot specifiedMild gastrointestinal symptoms

Safety Profile

Anamorelin is generally well tolerated; however, some adverse events have been reported. In clinical trials, approximately 36.6% of patients experienced adverse drug reactions, with the most common being increases in glycosylated hemoglobin, constipation, and peripheral edema . A notable case report described an instance of fatal arrhythmia following Anamorelin administration in an elderly patient with advanced cancer, highlighting the need for careful monitoring during treatment .

Case Studies

  • Case Report of Arrhythmia : An elderly female patient developed fatal arrhythmia after receiving a single dose of Anamorelin for cancer cachexia. Symptoms appeared approximately three hours post-dose, suggesting potential cardiovascular risks associated with its use .
  • Improvement in Cachexia Symptoms : In another clinical setting involving multiple patients with cancer cachexia, Anamorelin significantly improved both body weight and appetite-related symptoms over a treatment period of up to 24 weeks .

Comparison with Similar Compounds

Pharmacological Properties

Parameter Anamorelin Fumarate Ibutamoren Mesylate Capromorelin Natural Ghrelin
Target GHS-R1a GHS-R1a GHS-R1a GHS-R1a
Binding Affinity (Ki) 0.70 nM 1.3 nM (EC50 in rats) Not explicitly reported ~0.1–0.5 nM
Agonist Activity Full agonist (EC50 = 0.74 nM) Full agonist Partial agonist Endogenous agonist
Half-Life ~7 hours ~6–8 hours ~2–3 hours ~10–30 minutes
Oral Bioavailability High High Moderate Low (peptide degradation)

Key Findings :

  • Anamorelin’s affinity for GHS-R1a is slightly lower than natural ghrelin but higher than ibutamoren .
  • Unlike peptide-based ghrelin analogs, Anamorelin and ibutamoren are non-peptidic, enhancing oral stability and bioavailability .

Clinical Efficacy in Cachexia

Compound Population Primary Outcomes Limitations
This compound NSCLC, GC, PC - Increased LBM by 1.1–1.5 kg (Phase III trials) - Limited effect on physical function/survival
- Improved appetite (79.9% patients) - High discontinuation due to disease progression (30.8%)
Ibutamoren Mesylate Elderly, muscle wasting - Increased GH secretion and muscle mass in preclinical models - Not specifically approved for cancer cachexia
Capromorelin Age-related muscle loss - Enhanced appetite and GH release in early trials - Limited data in cancer populations

Key Findings :

  • Anamorelin is the only GHS-R1a agonist approved (in Japan) for cancer cachexia, with Phase III trials showing statistically significant but clinically modest LBM gains .

Key Findings :

  • Anamorelin’s safety profile is acceptable in trials, but real-world data highlight tolerability challenges, including poor response in 22.1% of patients .
  • Ibutamoren’s side effects (e.g., glucose intolerance) may limit use in diabetic cancer patients .

Pharmacokinetic and Metabolic Considerations

  • Metabolism : Anamorelin generates 11 metabolites, including isomers (e.g., M3a-b, M10), identified via FBMN analysis. These metabolites may contribute to prolonged activity but require further toxicological evaluation .
  • Drug Interactions : Anamorelin’s lack of antagonism at other receptors (e.g., NK2) reduces off-target risks . However, its interaction with chemotherapeutic agents remains understudied.

Q & A

Q. What is the mechanism of action of anamorelin fumarate, and how does it modulate ghrelin receptor (GHS-R1a) signaling pathways?

this compound is a synthetic, orally active ghrelin receptor agonist that binds to GHS-R1a with high affinity (Ki = 0.70 nM, EC50 = 0.74 nM in FLIPR assays) . Its activation stimulates growth hormone (GH) secretion via calcium mobilization in pituitary cells (EC50 = 1.5 nM in rats) and modulates multiple pathways:

  • Appetite regulation : Enhances hypothalamic orexigenic signaling.
  • Muscle protein synthesis : Promotes lean body mass (LBM) through GH/IGF-1 axis activation.
  • Anti-inflammatory effects : Reduces pro-inflammatory cytokines linked to cachexia .
    Methodologically, in vitro binding assays use competitive displacement with radiolabeled ligands (e.g., ³⁵S-MK-677) to quantify receptor affinity .

Q. What preclinical models and endpoints are used to evaluate anamorelin’s efficacy in cachexia?

Preclinical studies employ:

  • Rodent models : Rats dosed orally (3–30 mg/kg) show dose-dependent increases in food intake, body weight, and GH AUC₀–₆h .
  • Swine models : Pigs administered 1–3.5 mg/kg demonstrate sustained GH secretion and IGF-1 elevation over 7 days .
    Key endpoints include LBM (via DEXA scans), plasma GH/IGF-1 levels (ELISA), and behavioral metrics (e.g., food consumption) .

Q. What are the standard dosing protocols and primary endpoints in clinical trials for cancer cachexia?

The approved dose in Japan is 100 mg/day, based on phase III trials (ROMANA 1/2) in NSCLC patients. Primary endpoints include:

  • Lean body mass : Mean difference of 1.10 kg vs. placebo (p = 0.004) .
  • Quality of life (QoL) : Anderson Symptom Assessment Scale improvement (mean score difference: 8.05; p < 0.00001) .
    Secondary endpoints assess appetite via FAACT questionnaires and safety profiles (e.g., hyperglycemia incidence) .

Advanced Research Questions

Q. Why do clinical trials report improved lean body mass but no significant change in handgrip strength?

ROMANA 1/2 trials showed LBM gains (p < 0.0001) but no handgrip strength improvement, potentially due to:

  • Functional vs. structural metrics : LBM increases may not translate to immediate muscle function gains in advanced cancer patients .
  • Trial design limitations : Handgrip strength may lack sensitivity in cachectic populations with comorbidities or fatigue .
  • Time dependency : ROMANA 3 (24-week extension) still showed no strength improvement, suggesting dissociation between mass and function . Future studies should integrate dynamometry and 6-minute walk tests to assess functional outcomes .

Q. How do cytochrome P450 (CYP) interactions influence anamorelin pharmacokinetics?

Anamorelin is metabolized by CYP3A4 and CYP2D6. Drug interaction studies show:

  • CYP3A4 inhibitors (e.g., ketoconazole) : Increase anamorelin AUC by 2.3-fold .
  • CYP3A4 inducers (e.g., rifampin) : Reduce AUC by 75% .
    Dosing adjustments are critical in polypharmacy settings. Noncompartmental PK analysis (WinNonlin) and geometric mean ratios (90% CI) are used to quantify interactions .

Q. What biomarkers predict response to anamorelin in cachectic patients?

Retrospective analyses identify:

  • Diabetes status : Non-diabetic patients show greater weight gain (p < 0.05) due to insulin resistance counteracting anabolic effects .
  • ECOG-PS score : Patients with ECOG-PS ≤1 have longer treatment duration (p = 0.003) and lower discontinuation rates .
  • Pre-treatment weight loss : Patients with <10% weight loss at baseline respond better (OR = 3.2; p = 0.02) . Stratified randomization in trials can mitigate confounding.

Q. What methodological challenges arise in assessing anamorelin’s synergistic effects with nutrition/exercise?

No large-scale trials have evaluated combinations with nutritional support or exercise. Challenges include:

  • Standardization : Heterogeneity in dietary/exercise protocols complicates outcome comparison.
  • Endpoint selection : Dual-energy X-ray absorptiometry (DEXA) for LBM and actigraphy for physical activity are recommended .
  • Ethical considerations : Placebo-controlled designs may limit feasibility in cachectic populations .

Q. How do real-world safety profiles from post-marketing surveillance compare to clinical trial data?

Interim analysis of 6,016 patients in Japan (2021–2023) confirms trial findings:

  • Common adverse events : Hyperglycemia (12%), nausea (8%), edema (5%) .
  • Serious events : Grade 3–4 hyperglycemia in 1.2% of patients, manageable with dose reduction .
    Long-term data (>12 weeks) remain limited, necessitating pharmacovigilance registries .

Data Contradictions and Future Directions

  • Approval discrepancies : Approved in Japan for NSCLC/gastrointestinal cancers but not in the US/Europe due to unresolved functional benefit concerns .
  • Species variability : Rodent models show robust GH secretion, but translational relevance to human cachexia requires validation via patient-derived xenografts .

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